Cas no 1806373-50-1 (4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid)

4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid 化学的及び物理的性質
名前と識別子
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- 4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid
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- インチ: 1S/C11H10BrIO4/c12-5-7(14)3-6-1-2-8(9(13)4-6)10(15)11(16)17/h1-2,4,10,15H,3,5H2,(H,16,17)
- InChIKey: VXPDJYIYMZVPNK-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C=CC=1C(C(=O)O)O)CC(CBr)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 297
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 74.6
4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015026494-1g |
4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid |
1806373-50-1 | 97% | 1g |
1,549.60 USD | 2021-06-18 | |
Alichem | A015026494-250mg |
4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid |
1806373-50-1 | 97% | 250mg |
494.40 USD | 2021-06-18 | |
Alichem | A015026494-500mg |
4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid |
1806373-50-1 | 97% | 500mg |
806.85 USD | 2021-06-18 |
4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid 関連文献
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
4-(3-Bromo-2-oxopropyl)-2-iodomandelic acidに関する追加情報
4-(3-Bromo-2-oxopropyl)-2-iodomandelic Acid: A Comprehensive Overview
4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid, identified by the CAS registry number 1806373-50-1, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique molecular structure, which incorporates a mandelic acid backbone with specific substituents that confer distinct chemical and biological properties. Recent advancements in synthetic methodologies and analytical techniques have enabled researchers to explore its potential applications in drug development, biochemistry, and beyond.
The molecular structure of 4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid is notable for its functional groups, including a bromine atom at the 3-position of the propyl chain and an iodine atom at the 2-position of the mandelic acid moiety. These substituents play a crucial role in determining the compound's reactivity, solubility, and interactions with biological systems. Recent studies have demonstrated that these functional groups can be exploited to design novel bioactive molecules with potential therapeutic applications.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, oxidation, and coupling reactions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for advanced applications. For instance, recent research has focused on using this compound as a building block for constructing complex molecular frameworks with tailored properties.
In terms of biological activity, 4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid has shown promise in various assays. Its ability to interact with specific enzymes and receptors makes it a valuable tool in drug discovery programs targeting diseases such as cancer, inflammation, and neurodegenerative disorders. For example, a study published in 2023 highlighted its potential as a lead compound for developing inhibitors of key enzymes involved in cellular signaling pathways.
Beyond pharmacology, this compound has also found applications in materials science. Its unique chemical properties make it suitable for use in the synthesis of advanced materials, such as stimuli-responsive polymers and nanomaterials. Recent research has explored its role in creating self-healing polymers that can repair damage under specific conditions, opening new avenues for sustainable materials development.
The integration of computational chemistry techniques has further enhanced our understanding of 4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid's properties. Molecular modeling studies have provided insights into its electronic structure, interaction patterns with biomolecules, and potential for optimization in drug design. These computational approaches have complemented experimental studies, enabling researchers to predict and design more effective derivatives.
In conclusion, 4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid (CAS No. 1806373-50-1) stands as a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with cutting-edge research methodologies, positions it as a key player in advancing scientific knowledge and technological innovation.
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